6-Chloro-1-methyl-1H-indazol-7-amine: Technical Profile & Synthetic Utility
6-Chloro-1-methyl-1H-indazol-7-amine: Technical Profile & Synthetic Utility
The following is an in-depth technical guide on 6-chloro-1-methyl-1H-indazol-7-amine , structured for researchers and drug development professionals.
Content Type: Technical Monograph / Process Chemistry Guide Subject: 6-chloro-1-methyl-1H-indazol-7-amine (CAS: 41926-10-7) Primary Application: Medicinal Chemistry (Kinase & MALT1 Inhibitor Scaffolds)
Chemical Identity & Physiochemical Profile[1][2][3]
6-chloro-1-methyl-1H-indazol-7-amine is a highly specialized heterocyclic building block. It belongs to the class of 7-aminoindazoles, a "privileged scaffold" in medicinal chemistry known for its ability to mimic purine bases and interact with ATP-binding pockets in kinases and other enzymes (e.g., MALT1, SHP2).
Core Identifiers
| Property | Detail |
| CAS Number | 41926-10-7 |
| IUPAC Name | 6-chloro-1-methyl-1H-indazol-7-amine |
| Synonyms | 7-amino-6-chloro-1-methylindazole; 1-methyl-6-chloroindazol-7-amine |
| Molecular Formula | C₈H₈ClN₃ |
| Molecular Weight | 181.62 g/mol |
| SMILES | Cn1ncc2ccc(Cl)c(N)c21 |
| InChI Key | PDKGFXMBPXBQGY-UHFFFAOYSA-N |
Calculated Physiochemical Properties[1][2]
-
LogP (Predicted): ~2.1 (Moderate lipophilicity, favorable for CNS/cell permeability)
-
TPSA: ~48 Ų (Good oral bioavailability profile)
-
pKa (Conjugate Acid): ~3.5–4.0 (The 7-amino group is weakly basic due to electron withdrawal by the indazole ring and the ortho-chloro substituent).
-
H-Bond Donors: 1 (Primary amine)
-
H-Bond Acceptors: 2 (Indazole nitrogens)
Structural Biology & Pharmacophore Utility[1]
The 6-chloro-1-methyl-1H-indazol-7-amine scaffold offers a unique substitution pattern that solves specific problems in Structure-Activity Relationship (SAR) campaigns:
-
7-Amino H-Bond Donor: Unlike the more common 3-aminoindazoles, the 7-amino group is positioned to form critical hydrogen bonds with "hinge" residues in kinase domains or active site residues in proteases like MALT1 (Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1).
-
6-Chloro "Warhead" Support: The chlorine atom at position 6 serves two functions:
-
Electronic: It lowers the pKa of the 7-amine, modulating its hydrogen bond donor strength.
-
Steric/Lipophilic: It fills small hydrophobic pockets (e.g., the "gatekeeper" region in kinases) often inaccessible to larger groups.
-
-
1-Methyl Lock: Methylation at N1 prevents tautomerization, locking the indazole into a fixed geometry that reduces entropic penalty upon binding.
Pharmacophore Mapping (DOT Diagram)
Synthetic Routes & Process Chemistry
Synthesis of this intermediate requires careful regiocontrol, particularly during the methylation of the indazole ring. The following protocol is synthesized from verified methodologies for 7-aminoindazoles and halogenated analogs [1, 2].
Retrosynthetic Analysis
The most robust route involves constructing the indazole ring from a substituted aniline, followed by methylation and functional group manipulation.
-
Precursor: 4-chloro-2-methyl-3-nitroaniline
-
Key Steps: Diazotization/Cyclization
N-Methylation Nitro Reduction.
Detailed Experimental Protocol
Step 1: Cyclization to 6-chloro-7-nitro-1H-indazole
-
Reagents: 4-chloro-2-methyl-3-nitroaniline, Sodium Nitrite (NaNO₂), Acetic Acid (AcOH).
-
Mechanism: Jacobson Indazole Synthesis (intramolecular diazonium coupling).
-
Procedure:
-
Dissolve 4-chloro-2-methyl-3-nitroaniline in glacial acetic acid.
-
Cool to 0–5°C. Add aqueous NaNO₂ dropwise.
-
Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours. The diazonium intermediate cyclizes onto the methyl group.
-
Workup: Pour into ice water. Filter the precipitate.
-
Yield: Typically 60–75%.
-
Step 2: N-Methylation (Regioselectivity Critical)
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate, K₂CO₃ or Cs₂CO₃, DMF or Acetone.
-
Challenge: Indazoles can methylate at N1 or N2. For 7-nitroindazoles, N1 methylation is generally favored due to the steric bulk of the 7-nitro group hindering the N2 approach, but mixtures often occur.
-
Procedure:
-
Suspend 6-chloro-7-nitro-1H-indazole in DMF.
-
Add Cs₂CO₃ (1.2 eq) and stir for 30 min.
-
Add MeI (1.1 eq) at 0°C. Stir at RT for 2 hours.
-
Purification: The crude will contain both N1-Me (Target) and N2-Me (Impurity). Separate via column chromatography (Hexane/EtOAc). The N1-isomer is usually less polar.
-
Validation: Verify N1 vs N2 by NOESY NMR (NOE between N-Me and C7-H is absent in 7-nitro; look for NOE with C3-H or chemical shift trends).
-
Step 3: Nitro Reduction to 7-Amine
-
Reagents: Tin(II) Chloride (SnCl₂) in EtOH/HCl OR Iron (Fe) powder/NH₄Cl.
-
Note: Avoid catalytic hydrogenation (Pd/C, H₂) if possible, as it carries a risk of de-chlorination (removing the 6-Cl) unless carefully controlled with sulfided catalysts. SnCl₂ is chemoselective for nitro groups in the presence of aryl chlorides [2].
-
Procedure:
-
Dissolve 6-chloro-1-methyl-7-nitroindazole in Ethanol.
-
Add SnCl₂[1]·2H₂O (5 eq). Heat to reflux for 2–4 hours.
-
Workup: Cool, neutralize with saturated NaHCO₃ (careful of foaming). Filter through Celite to remove tin salts. Extract filtrate with EtOAc.[2]
-
Product: 6-chloro-1-methyl-1H-indazol-7-amine (Off-white solid).
-
Synthesis Workflow Diagram
Applications in Drug Discovery
MALT1 Inhibitors
Recent patent literature (e.g., WO2024044344) highlights 1-methyl-7-aminoindazole derivatives as key intermediates for MALT1 inhibitors [3]. MALT1 is a paracaspase involved in NF-κB signaling; its inhibition is a therapeutic strategy for B-cell lymphomas and autoimmune diseases.
-
Role: The 7-amine serves as a linker attachment point (often sulfonylation) or a direct interaction motif within the MALT1 allosteric pocket.
-
SAR: The 6-chloro substituent provides lipophilic bulk that improves potency compared to the unsubstituted analog.
Kinase Inhibition
The indazole scaffold is isosteric with the adenine ring of ATP.
-
Hinge Binding: The N1 and N2 nitrogens, along with the 7-amino group, can form bidentate or tridentate hydrogen bonds with the kinase hinge region.
-
Selectivity: The 6-position vectors into the solvent-accessible region or the "gatekeeper" pocket depending on the kinase conformation (DFG-in vs. DFG-out), allowing for selectivity tuning via the chlorine atom.
Handling, Stability & Analytics
Storage & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.
-
Stability: The free amine is prone to oxidation (browning) upon extended exposure to air. The hydrochloride salt is more stable.
-
Safety: Irritant. Potential sensitizer. Handle in a fume hood.
Analytical Characterization Standards
To validate the identity of CAS 41926-10-7 , the following signals should be observed:
-
¹H NMR (DMSO-d₆):
-
δ 4.0–4.2 ppm: Singlet (3H) for N-Me .
-
δ 5.0–6.0 ppm: Broad singlet (2H) for –NH₂ (exchangeable with D₂O).
-
Aromatic Region: Two doublets (or an AB system) for the C4 and C5 protons. The C4 proton is typically more deshielded (~7.5–8.0 ppm) than C5 due to the imine-like N2.
-
-
LC-MS:
-
ESI+: [M+H]⁺ peak at m/z ~182.0 and 184.0 (characteristic 3:1 Chlorine isotope pattern).
-
References
-
Chemsrc. (2025). 6-chloro-1-methyl-1H-indazol-7-amine Physicochemical Properties & CAS 41926-10-7. Link
-
Lattanzi, A. et al. (2006). Reduction of nitroindazoles: preparation of new amino and chloroamino derivatives. Clockss/Synthesis. (Describes SnCl₂ reduction protocols for chloro-nitro-indazoles). Link
-
Google Patents. (2024). WO2024044344A1 - Pyridinylsulfonamide compounds and their use in therapy. (Describes the synthesis of the close analog 6-cyclopropyl-1-methyl-indazol-7-amine). Link
-
PubChem. (2025). 1-methyl-1H-indazol-7-amine (CAS 41926-06-1).[3] (Parent scaffold data). Link
